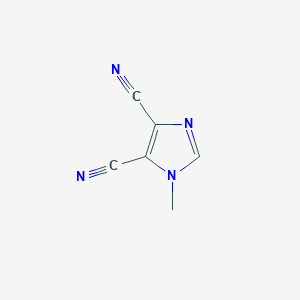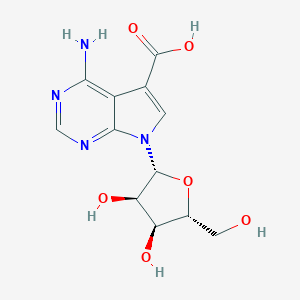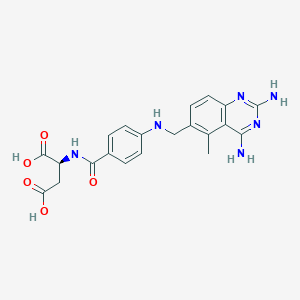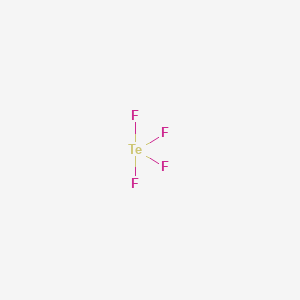
Tellurium tetrafluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tellurium tetrafluoride (TeF4) is a chemical compound that belongs to the group of inorganic compounds known as metalloid halides. It is a colorless, highly toxic, and corrosive gas that has a pungent odor. TeF4 is used in various scientific research applications due to its unique properties and reactivity.
Aplicaciones Científicas De Investigación
1. Molecular Structure and Properties
- A study by Shlykov et al. (2010) explored the structures of tellurium tetrafluoride and tetrachloride using gas-phase electron diffraction, mass spectrometry, and quantum chemical calculations. The research revealed that TeF4 has a pseudo trigonal bipyramidal structure with distinct equatorial and axial Te-X distances. This study emphasizes the role of solvent molecules in influencing the structure of TeF4 solvates, impacting its applications in various fields (Shlykov et al., 2010).
2. Crystal Structure Analysis
- Edwards and Hewaidy (1968) conducted a structural analysis of TeF4 crystals, revealing that they are orthorhombic with a unique arrangement of tellurium atoms surrounded by three terminal and two bridging fluorine atoms. This structure supports the idea of steric activity of the non-bonding electron pair in TeF4, which is crucial for understanding its chemical behavior (Edwards & Hewaidy, 1968).
3. Applications in Nanotechnology
- He et al. (2017) discussed the synthesis and application of Te nanostructures, highlighting their potential in modern device fabrication, including batteries, photodetectors, and thermoelectric devices. The ability to control the composition, size, and shape of Te nanostructures is crucial for exploiting their functional properties in various technological applications (He et al., 2017).
4. Environmental and Biological Aspects
- Missen et al. (2020) provided a comprehensive overview of the (bio)geochemistry of Te in surface environments, emphasizing its role in solar industry applications and environmental risks associated with its use. The study sheds light on the environmental cycling of Te, its extraction, and the ecological implications of increasing anthropogenic uses (Missen et al., 2020).
5. Coordination Chemistry
- Research by Ebsworth et al. (1991) explored the reactivity of TeF4 with rhodium(III) complexes, contributing to the understanding of its coordination chemistry. The formation of novel complexes and their stability under various conditions were studied, offering insights into the chemical behavior of TeF4 in coordination compounds (Ebsworth et al., 1991).
6. Tellurium in Biology
- Zare et al. (2017) reviewed the role and potential implications of Te in biological systems, discussing its applications in nanotechnology, including biosensors and targeted drug delivery systems. The study highlights the emerging significance of Te and its nanostructures in biological and medical research (Zare et al., 2017).
Propiedades
Número CAS |
15192-26-4 |
|---|---|
Nombre del producto |
Tellurium tetrafluoride |
Fórmula molecular |
TeF4 F4Te |
Peso molecular |
203.6 g/mol |
InChI |
InChI=1S/F4Te/c1-5(2,3)4 |
Clave InChI |
CRMPMTUAAUPLIK-UHFFFAOYSA-N |
SMILES |
F[Te](F)(F)F |
SMILES canónico |
F[Te](F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)
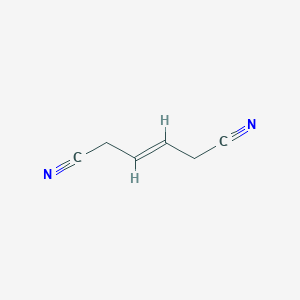
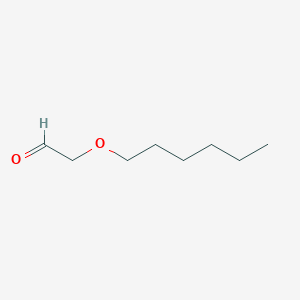
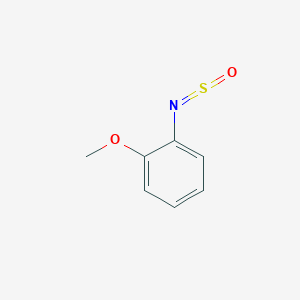
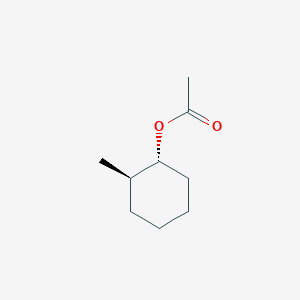
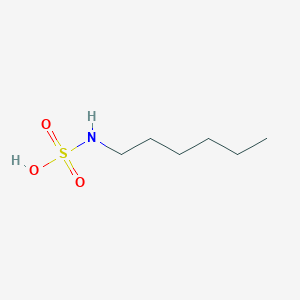
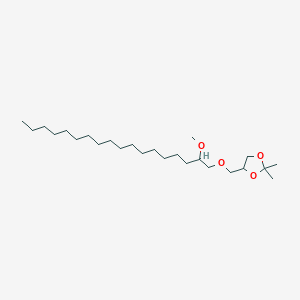
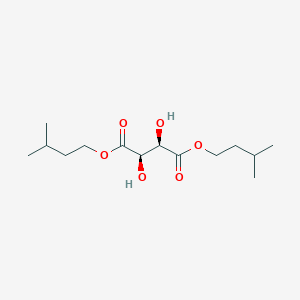
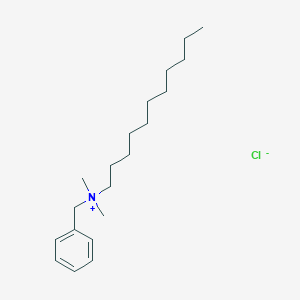
![9,10-Anthracenedione, 1-[[4-(phenylsulfonyl)phenyl]amino]-](/img/structure/B95171.png)
